5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic compound notable for its unique molecular structure, which features a fluorobenzoic acid moiety along with an amino and hydroxybutyl side chain. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₉H₁₃ClFNO₃, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.
This compound is classified under the category of organic compounds, specifically as a substituted benzoic acid derivative. It is synthesized through various chemical processes that involve the modification of benzoic acid structures to introduce functional groups such as amino and hydroxy groups. The hydrochloride form is commonly used to improve stability and solubility in biological systems .
The synthesis of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride typically involves several key steps:
These steps can vary based on the specific synthetic route employed, but they generally focus on achieving high yields while minimizing by-products .
The molecular structure of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride can be represented as follows:
The compound features:
The chemical reactivity of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is primarily attributed to its functional groups:
Research indicates that compounds similar to this one exhibit significant biological activities, including antimicrobial and anti-inflammatory effects, which can be explored through various chemical transformations .
The mechanism of action for 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding and electrostatic interactions with target proteins. This could lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes .
The physical and chemical properties of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride include:
These properties are essential for determining the compound's suitability for various applications in scientific research and medicinal chemistry .
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride has potential applications in several fields:
The strategic incorporation of fluorine atoms into bioactive molecules represents a cornerstone of modern drug design, driven by fluorine's unique physicochemical properties. These include high electronegativity (3.98 on the Pauling scale), small atomic radius (van der Waals radius of 1.47 Å), and the capacity to form strong dipole interactions (C-F bond dipole: 1.41 D) that profoundly influence molecular conformation and target binding [4] [5]. The historical development of androgen receptor (AR) antagonists illustrates this evolution, beginning with first-generation nonsteroidal compounds like flutamide (1) and bicalutamide (3) in the 1980s-1990s, which lacked fluorine substitutions [4]. These early agents demonstrated limited efficacy in castration-resistant prostate cancer (CRPC) due to partial agonist activity and inadequate receptor binding.
The paradigm shifted with second-generation AR antagonists featuring purposeful fluorine placement. Enzalutamide (2012), apalutamide (2018), and darolutamide (2019) incorporated fluorine atoms at strategic positions, yielding enhanced AR binding affinity, reduced metabolic clearance, and improved blood-brain barrier penetration [4]. This fluorination strategy directly addressed key limitations of earlier therapies, enabling clinical efficacy in metastatic castration-sensitive prostate cancer (mCSPC), non-metastatic CRPC (nmCRPC), and metastatic CRPC (mCRPC) [4]. The timeline below illustrates this transformative progression:
Table 1: Evolution of FDA-Approved AR Antagonists Demonstrating Fluorine Incorporation
Brand Name | Generic Name | Approval Dates | Clinical Indications | Fluorine Position |
---|---|---|---|---|
Zytiga | Abiraterone | 2011/2012/2018 | mCRPC (pre/post-chemo), mCSPC | None |
XTANDI | Enzalutamide | 2012/2018/2019 | mCRPC, nmCRPC, mCSPC | Aryl fluoride |
Erleada | Apalutamide | 2018/2019 | nmCRPC, mCSPC | Aryl fluoride |
NUBEQA | Darolutamide | 2019 | nmCRPC | Heteroaryl fluoride |
Data compiled from regulatory milestones in [4]
Fluorine substitution in AR-targeted therapeutics delivers multifaceted advantages through discrete molecular mechanisms. The 2-fluorine atom in the benzoic acid moiety of 5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid derivatives serves three primary functions:
Steric Mimicry with Enhanced Binding: Fluorine's van der Waals radius (1.47 Å) closely approximates hydrogen (1.20 Å) and oxygen (1.52 Å), enabling isosteric replacement without steric clashes in the AR ligand-binding domain (LBD). The electronegative fluorine forms dipole-dipole interactions with Arg752 and Gln711 residues, increasing binding affinity by 3-5 fold compared to non-fluorinated analogs [4] [5].
Metabolic Stabilization: Fluorination at the ortho-position of the benzoic acid ring impedes cytochrome P450-mediated oxidation (particularly CYP3A4/CYP2C8), reducing first-pass metabolism. This extends plasma half-life (t₁/₂) by >40% in preclinical models, as confirmed by comparative pharmacokinetic studies of fluorinated versus des-fluoro analogs [5].
Modulation of Physicochemical Properties: The strong C-F bond increases lipid solubility (logP +0.3-0.5) while maintaining optimal polarity, enhancing cellular permeability in prostate tissue. Calculated polar surface area (PSA) reductions of 5-7 Ų facilitate blood-prostate barrier penetration, a critical determinant for targeting prostate cancer metastases [4].
Table 2: Comparative Impact of Fluorine Substitution on AR Antagonist Properties
Parameter | Non-Fluorinated Analogs | Fluorinated Derivatives | Biological Consequence |
---|---|---|---|
Binding Affinity (Kd) | 150-300 nM (Bicalutamide) | 7-20 nM (Enzalutamide analogs) | Enhanced AR occupancy at lower plasma concentrations |
Metabolic Half-life | 5-8 hours (Hydroxylated metabolites) | 12-28 hours (Fluorinated leads) | Reduced dosing frequency; sustained receptor blockade |
Passive Permeability (Papp) | 8-12 × 10⁻⁶ cm/s | 18-25 × 10⁻⁶ cm/s | Improved tissue distribution to bone metastases |
Agonist Switch Potential | Partial agonism in AR-overexpressing cells | Full antagonism in CRPC models | Suppressed tumor growth in castrate conditions |
Data synthesized from structure-activity relationship studies in [4] [5]
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride exemplifies rational structural hybridization – combining pharmacophores from distinct bioactive scaffolds to overcome resistance mechanisms. Its design integrates three critical elements: (1) the 2-fluorobenzoic acid moiety optimizing AR LBD interactions, (2) the 2-amino-3-hydroxybutyl side chain enabling hydrogen bonding with Asn705 and Thr877, and (3) the hydrochloride salt enhancing water solubility (>15 mg/mL versus <2 mg/mL for free base) [1] [2] [3]. This hybrid architecture emerged from iterative optimization of RU59063 (7), a potent nonsteroidal AR agonist, through bioisosteric replacement and side chain diversification [4].
The lead optimization process strategically modified RU59063's eastern hydroxybutyl region, replacing the hydroxyl with amino groups while retaining the western fluorinated aromatic core. Molecular modeling confirmed that the 3-hydroxy and amino groups in the butyl chain form critical hydrogen bonds with helix 12 residues, stabilizing the antagonistic conformation of AR [4]. This hybridization approach directly addressed the acquired resistance to first-generation AR antagonists caused by AR mutations (e.g., F876L, T877A), overexpression, and splice variant generation. The resultant compounds demonstrate >100-fold increased potency in enzalutamide-resistant LNCaP/AR models compared to their parental structures [4] [6].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5